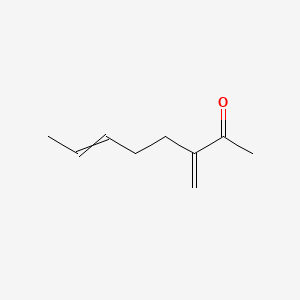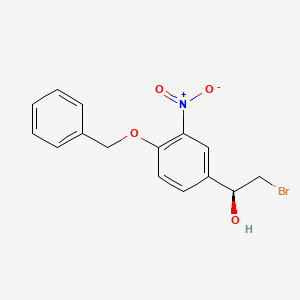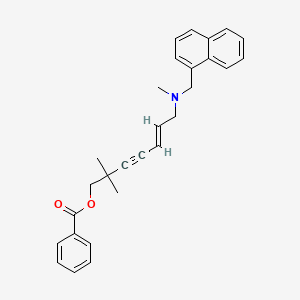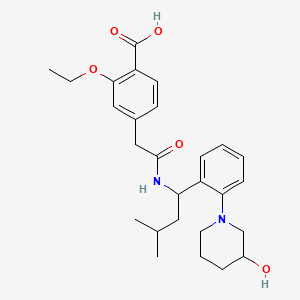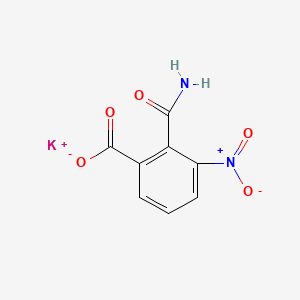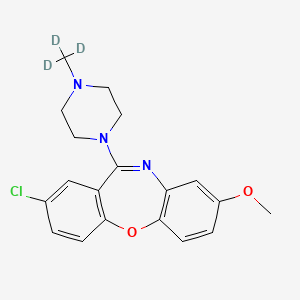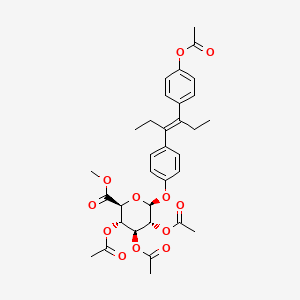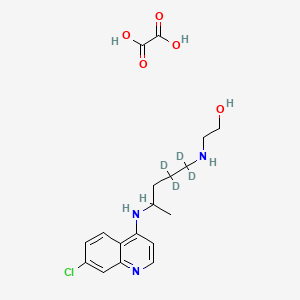![molecular formula C36H86O11Si8 B564534 TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS CAS No. 19945-84-7](/img/structure/B564534.png)
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS typically involves the reaction of maltose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Maltose+Trimethylsilyl chloride→TMS maltose+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
Hydrolysis: Maltose.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with different functional groups.
科学研究应用
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is widely used in scientific research due to its enhanced stability and volatility. Some of its applications include:
Chemistry: Used as a standard in GC-MS for the analysis of carbohydrates.
Biology: Employed in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Utilized in the development of diagnostic assays for detecting carbohydrate-related disorders.
Industry: Applied in quality control processes for food and pharmaceutical products
作用机制
The mechanism of action of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS involves its interaction with various molecular targets and pathways. In analytical chemistry, the trimethylsilyl groups enhance the volatility and stability of maltose, allowing for more accurate and sensitive detection in GC-MS. In biological systems, this compound can be hydrolyzed to release maltose, which then participates in metabolic pathways .
相似化合物的比较
Similar Compounds
TMS glucose: A trimethylsilyl derivative of glucose.
TMS sucrose: A trimethylsilyl derivative of sucrose.
TMS lactose: A trimethylsilyl derivative of lactose.
Uniqueness
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is unique due to its specific structure and properties. Compared to other TMS derivatives, this compound has a distinct pattern of trimethylsilyl substitution, which affects its reactivity and stability. Additionally, this compound is particularly useful in the analysis of disaccharides, whereas TMS glucose and TMS sucrose are more commonly used for monosaccharides and trisaccharides, respectively .
属性
CAS 编号 |
19945-84-7 |
|---|---|
分子式 |
C36H86O11Si8 |
分子量 |
919.753 |
IUPAC 名称 |
trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(31(43-51(10,11)12)34(46-54(19,20)21)36(40-27)47-55(22,23)24)41-35-33(45-53(16,17)18)32(44-52(13,14)15)30(42-50(7,8)9)28(39-35)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36?/m1/s1 |
InChI 键 |
QJZFVYJIGWEKIR-YYHWGESWSA-N |
SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



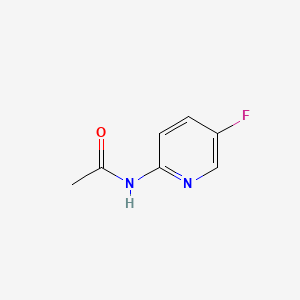
![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)
